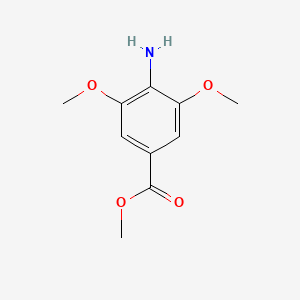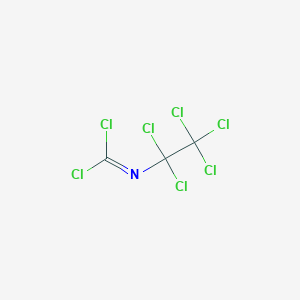![molecular formula C13H18BN3O2 B6308704 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine CAS No. 1353584-74-3](/img/structure/B6308704.png)
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine, also known as 2M6TMDIP, is a novel heterocyclic compound that has been studied for its various applications in scientific research. 2M6TMDIP has been found to have a number of unique properties that make it an attractive choice for use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine has been studied for its potential applications in scientific research. It has been found to have strong antimicrobial activity against a number of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it has been found to have antifungal activity against the fungi Candida albicans and Aspergillus niger. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of a number of cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is not yet fully understood. However, it is believed to act by inhibiting the growth of microorganisms through the disruption of their cell membranes. Additionally, it has been suggested that this compound may inhibit the growth of cancer cells by interfering with their DNA replication.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant effects, as well as anticonvulsant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe for use in laboratory experiments. Additionally, it is a relatively inexpensive compound and is easy to synthesize. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine. One potential direction is to further investigate its mechanism of action and its effects on different cell types. Additionally, further research could be done to explore the potential applications of this compound in medicine, such as its potential use as an antimicrobial or antifungal agent. Additionally, further research could be done to explore the potential of this compound as an anticancer agent, as well as its potential use in the treatment of neurological disorders. Finally, further research could be done to explore the potential applications of this compound in other areas, such as the food industry or the cosmetics industry.
Métodos De Síntesis
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine can be synthesized using a two-step process. The first step involves the reaction of 4-methyl-3-nitroimidazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl bromide. This reaction yields the intermediate this compound-3-carboxylic acid. The second step involves the deprotonation of the carboxylic acid with a base, such as sodium hydroxide, to yield the final product this compound.
Propiedades
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-9-8-17-11(15-9)7-6-10(16-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOSSDCHZPDMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3C=C(N=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)









![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)